Ethyl 2-bromo-6-chlorobenzoate
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Overview
Description
Ethyl 2-bromo-6-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-chlorobenzoate can be synthesized through a multi-step process starting from benzoic acid. The general synthetic route involves:
Bromination: Benzoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 2-position.
Chlorination: The brominated product is then chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce a chlorine atom at the 6-position.
Esterification: The final step involves esterification of the 2-bromo-6-chlorobenzoic acid with ethanol (C2H5OH) in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-6-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding ethyl 2-amino-6-chlorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the ethyl ester group can lead to the formation of the corresponding carboxylic acid, 2-bromo-6-chlorobenzoic acid, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Ethyl 2-substituted-6-chlorobenzoates.
Reduction: Ethyl 2-amino-6-chlorobenzoate.
Oxidation: 2-bromo-6-chlorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-6-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-chlorobenzoate involves its interaction with nucleophiles or electrophiles in various chemical reactions. The bromine and chlorine atoms on the benzene ring make the compound susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Ethyl 2-bromo-6-chlorobenzoate can be compared with other similar compounds such as:
Ethyl 2-bromo-4-chlorobenzoate: Similar structure but with the chlorine atom at the 4-position.
Ethyl 2-chloro-6-bromobenzoate: Similar structure but with the positions of bromine and chlorine atoms swapped.
Ethyl 2-bromo-6-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to the specific positions of the bromine and chlorine atoms, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-bromo-6-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAFFKVKFWFUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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